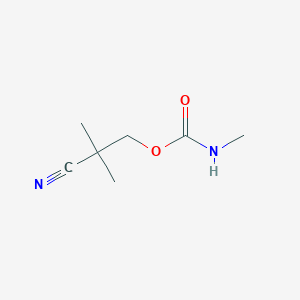
2-Chloro-3-methoxy-4-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3-methoxy-4-(methylthio)pyridine” is a pyridine derivative . It is a pharmaceutical raw material and also used in medicine .
Synthesis Analysis
The synthesis of “2-Chloro-3-methoxy-4-(methylthio)pyridine” can be achieved from 2-Chloro-3-hydroxypyridine and Iodomethane . Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of pyridine derivatives .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-methoxy-4-(methylthio)pyridine” is C7H8ClNOS . The molecular weight is 189.66 .Chemical Reactions Analysis
The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .Physical And Chemical Properties Analysis
“2-Chloro-3-methoxy-4-(methylthio)pyridine” is a white to off-white solid .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reactions
It is a potential candidate for use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This application is crucial in the field of synthetic organic chemistry, where creating complex molecules is often necessary .
Safety and Hazards
Orientations Futures
Pyridine derivatives are highly valuable building blocks in organic synthesis . They may be employed as a catalyst for the addition reaction of various 1,2-acyclic diones to activated acetylenic esters . This suggests potential future directions for the use of “2-Chloro-3-methoxy-4-(methylthio)pyridine” in the synthesis of new compounds.
Propriétés
IUPAC Name |
2-chloro-3-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKEOLAOHRAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxy-4-(methylthio)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)



![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)






![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)

